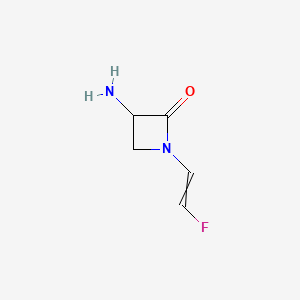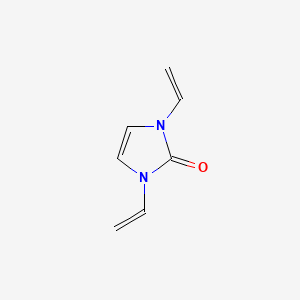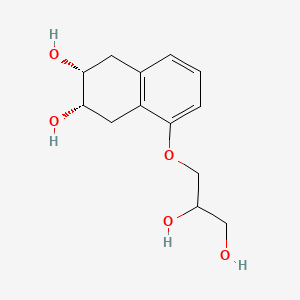![molecular formula C22H32ClNO4 B13839059 3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is a chemical compound with the molecular formula C22H32ClNO4 and a molecular weight of 409.95 g/mol . This compound is known for its role as an impurity of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles . It is also referred to by its synonym, 3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) hydrochloride .
Preparation Methods
The synthesis of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-xylyloxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol], which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Metaxalone.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is primarily related to its role as an impurity in Metaxalone. It interacts with molecular targets and pathways involved in muscle relaxation and pain relief. The compound’s effects are mediated through its interaction with the central nervous system, where it modulates neurotransmitter release and receptor activity .
Comparison with Similar Compounds
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] can be compared with similar compounds such as:
1,1’-Iminobis[3-(3,5-xylyloxy-d9)-2-propanol Hydrochloride]: This deuterated analog is used in research to study the compound’s metabolic pathways and stability
3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol): The free base form of the compound, which is used in various synthetic and analytical applications.
The uniqueness of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] lies in its specific structure and role as an impurity in Metaxalone, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H32ClNO4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO4.ClH/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22;/h5-10,19-20,23-25H,11-14H2,1-4H3;1H |
InChI Key |
QDZQIJAISPDGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)


![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)


